5-Bromo-3-methyl-3-phenylindolin-2-one
Description
Properties
Molecular Formula |
C15H12BrNO |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
5-bromo-3-methyl-3-phenyl-1H-indol-2-one |
InChI |
InChI=1S/C15H12BrNO/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)17-14(15)18/h2-9H,1H3,(H,17,18) |
InChI Key |
GTIQDACYKPUDML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
5-Bromo-3-methyl-3-phenylindolin-2-one exhibits promising pharmacological properties, making it a candidate for drug development. Its structural similarity to known bioactive compounds allows it to interact with biological targets effectively.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indolin derivatives. For instance, derivatives of indolin-2-one have shown efficacy against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancers. In a study, specific derivatives based on the indolin scaffold displayed significant inhibitory activity against these cell lines, with IC50 values indicating potent effects (IC50 = 2.93 µM for one derivative) .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that incorporate bromination and cyclization processes. The presence of the bromine atom enhances its reactivity, making it suitable for further modifications to create more complex derivatives.
Synthetic Routes
Common synthetic routes include:
- Bromination : Using brominating agents under controlled conditions to introduce the bromine atom at the 5-position.
- Cyclization : Formation of the indole ring through condensation reactions involving appropriate precursors .
Functional Materials
Beyond medicinal applications, this compound is also explored in materials science.
Photovoltaic Applications
Indolin derivatives are being investigated for their potential use in organic photovoltaic devices due to their electronic properties. The ability to modify the electronic characteristics through substitution patterns makes these compounds attractive for developing efficient solar cells .
Organic Light Emitting Diodes (OLEDs)
The compound's luminescent properties can be harnessed in OLED technology. Research shows that indolin derivatives can serve as effective emitters in OLEDs, contributing to advancements in display technologies .
Data Tables and Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
- Core Structure Differences : The target compound’s indolin-2-one core (shared with ) contrasts with the pyrazole core in , which lacks the ketone oxygen and fused benzene ring.
- Substituent Effects: The phenacyl group in introduces a ketone and aromatic moiety, enhancing polarity compared to the target’s methyl and phenyl groups. The morpholinosulfonyl group in adds steric bulk and hydrogen-bond acceptor/donor sites, likely improving pharmacokinetic properties.
Physicochemical and Reactivity Trends
- Solubility : The hydroxy group in improves aqueous solubility, whereas the target compound’s hydrophobic methyl and phenyl groups may reduce it.
- Reactivity : Bromine at position 5 (common in all analogs) facilitates electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). The methyl group in the target compound and could stabilize intermediates via hyperconjugation.
- Molecular Weight : The target compound’s molecular weight is estimated to be ~300–330 g/mol, intermediate between (237.1 g/mol) and (349.61 g/mol).
Preparation Methods
Copper-Mediated Cross-Coupling
Copper catalysts enable modular functionalization of indolin-2-ones. A study by Suzuki et al. demonstrated that 3,3-disubstituted oxindoles, including analogs of the target compound, can be synthesized via Cu(OAc)₂-catalyzed reactions between nitrones and acrylic acids. For example, combining a phenyl-substituted nitrone with methylacrylic acid in toluene at 80°C for 24 hours produces 3-methyl-3-phenyloxindoles. Bromination at the 5-position could subsequently be achieved using N-bromosuccinimide (NBS), though this step requires further validation.
Key Reaction Parameters
| Component | Role/Value |
|---|---|
| Catalyst | Cu(OAc)₂ (10 mol%) |
| Ligand | rac-BINAP (12 mol%) |
| Solvent | Toluene |
| Temperature | 80°C |
| Time | 24 hours |
| Yield | 60–75% (varies by substrate) |
This method’s advantage is its modularity, allowing precise control over both 3-position substituents.
Optimization and Scalability
Solvent and Temperature Effects
Ethanol and toluene are preferred solvents for condensation and coupling reactions, respectively. Elevated temperatures (reflux or 80°C) enhance reaction rates but may compromise sterically hindered substrates.
Catalyst Loading
Copper catalysts at 10 mol% provide optimal activity without excessive costs. Ligands like rac-BINAP improve enantioselectivity in asymmetric syntheses, though this remains unexplored for the target compound.
Comparative Analysis
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Aldehyde Condensation | Simple setup | No 3,3-disubstitution | 80–84 |
| Cu-Catalyzed Coupling | Modular substituents | Multi-step bromination | 60–75 |
| Radical Alkylation | Mild conditions | Undeveloped for target | – |
Q & A
Q. How can the purity and structural integrity of 5-Bromo-3-methyl-3-phenylindolin-2-one be validated post-synthesis?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR, compare observed chemical shifts (e.g., δ 7.28 ppm for aromatic protons and δ 5.45–5.50 ppm for methylene groups) with literature values. HRMS should confirm the molecular ion peak (e.g., m/z 315.0135 for [C₁₅H₁₂BrN₂O]⁺) . Purity can be assessed via high-performance liquid chromatography (HPLC) with >95% threshold.
Q. What synthetic routes are optimal for introducing substituents to the indolin-2-one core?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is effective. For brominated derivatives, use aryl halides as electrophiles. Optimize reaction conditions (e.g., 80–100°C, 12–24 hours) and ligands (e.g., XPhos) to enhance yield. Monitor regioselectivity using thin-layer chromatography (TLC) and confirm via X-ray crystallography if feasible .
Q. How does solvent polarity influence the solubility and reactivity of this compound?
- Methodological Answer : Test solubility in aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol). Use UV-Vis spectroscopy to measure λmax shifts under varying solvent conditions. Reactivity in nucleophilic substitutions (e.g., SNAr) is enhanced in polar aprotic solvents due to stabilization of transition states .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths or angles. Compare experimental data with density functional theory (DFT)-optimized geometries. For example, discrepancies in Br–C bond lengths (>1.90 Å vs. theoretical 1.88 Å) may indicate crystal packing effects. Validate using R-factor metrics (e.g., R₁ < 0.05) .
Q. What strategies mitigate competing side reactions during palladium-catalyzed functionalization of this compound?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (e.g., 50°C) reduce β-hydride elimination.
- Ligand Screening : Bulky ligands (e.g., SPhos) suppress homocoupling.
- Additives : Use silver salts (Ag₂CO₃) to scavenge halides and prevent catalyst poisoning.
Monitor intermediates via LC-MS and isolate side products (e.g., dimerized species) for structural elucidation .
Q. How does substitution at the 3-methyl or 5-bromo positions affect the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize analogs with substituents like trifluoromethyl or pyridinyl groups. Test inhibitory activity (e.g., IC₅₀) against target enzymes using fluorescence-based assays. Correlate electronic effects (Hammett σ values) with activity trends. For example, electron-withdrawing groups at the 5-position enhance electrophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
